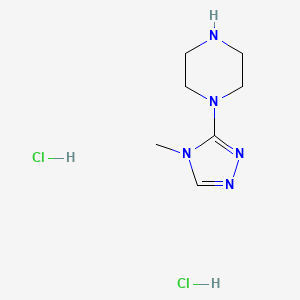

1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(4-methyl-1,2,4-triazol-3-yl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.2ClH/c1-11-6-9-10-7(11)12-4-2-8-3-5-12;;/h6,8H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVHLQZXKOXDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride typically involves the reaction of precursor compounds with hydrochloric acid. Industrial production methods often utilize microwave-induced cyclodehydration and triflic anhydride activation to achieve high yields and purity .

Chemical Reactions Analysis

1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles. Common reagents used in these reactions include ethyl bromoacetate and sodium sulphate.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride has been studied for its biological activities, particularly as an antimicrobial and antifungal agent. The triazole ring is a well-known pharmacophore in drug design, especially due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effectiveness against various fungal pathogens. A study highlighted the synthesis of triazole derivatives that demonstrated potent antifungal activity against strains of Candida and Aspergillus .

Case Study: Antifungal Properties

A specific case study involved the evaluation of this compound against Candida albicans. The compound was tested in vitro and exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents. This suggests its potential as a lead compound in developing new antifungal therapies .

Drug Discovery

The compound's structure allows it to serve as a scaffold for synthesizing novel therapeutic agents. Its ability to inhibit enzymes involved in various diseases makes it a candidate for further exploration in drug development.

Farnesyltransferase Inhibition

In a notable study, the substitution of the imidazole moiety with the 4-methyl-1,2,4-triazol-3-yl group in farnesyltransferase inhibitors resulted in compounds with similar activity profiles. This indicates that this compound may serve as an effective alternative in designing inhibitors for cancer treatment .

Agrochemical Applications

The triazole derivatives are also gaining attention in agrochemistry. Their ability to act as fungicides is particularly relevant in agricultural practices.

Case Study: Agricultural Use

A recent investigation into the use of triazole-based compounds as fungicides demonstrated their effectiveness in controlling plant pathogens. The study showed that formulations containing this compound significantly reduced disease incidence in crops like wheat and barley .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by inhibiting specific pathways involved in cell proliferation and survival . The compound’s triazole ring is crucial for its binding affinity and biological activity .

Comparison with Similar Compounds

1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:

(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: This compound has a similar triazole ring but differs in its functional groups and applications.

4-Methyl-4H-1,2,4-triazole-3-thiol: This compound contains a thiol group and is used in different chemical reactions.

Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: This compound is used in the synthesis of coordination polymers and has different structural properties.

Biological Activity

1-(4-Methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Characteristics:

- Molecular Formula: C7H15Cl2N5

- Molecular Weight: 240.13 g/mol

- CAS Number: 1909305-44-7

- Purity: Minimum 95%

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 4-methyl-1,2,4-triazole under controlled conditions. The process has been optimized to yield high purity and efficiency, often employing methods such as refluxing in solvents like ethanol or DMF.

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research has shown that various derivatives of triazole compounds possess notable antimicrobial properties. For instance:

- Activity against Bacteria: Compounds similar to 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Enterococcus faecalis | 10 |

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance:

- Mechanism of Action: These compounds may inhibit specific kinases involved in tumor growth and metastasis. The incorporation of triazole rings enhances their interaction with biological targets .

Other Biological Activities

This compound also exhibits:

- Antiviral Activity: Some studies have suggested potential antiviral effects against various viruses by disrupting their replication processes .

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammatory responses in preclinical models .

Study on Antimicrobial Efficacy

A study conducted by Maghraby et al. investigated the antimicrobial properties of various triazole derivatives, including this compound. The results indicated that the compound displayed significant activity against both bacterial and fungal strains. The study emphasized the importance of structural modifications in enhancing biological activity .

Cancer Research Application

In another study focusing on cancer therapeutics, researchers synthesized several triazole-based compounds and evaluated their effects on cancer cell lines. The results demonstrated that certain derivatives exhibited potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms .

Q & A

Q. What are the established synthetic routes for 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine dihydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via multi-step processes involving condensation reactions. A common approach involves coupling piperazine derivatives with triazole-containing precursors using activating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) under trifluoroacetic acid (TFA) catalysis . Reaction temperature (e.g., 40–70°C), solvent choice (e.g., THF, dichloromethane), and stoichiometric ratios of coupling reagents significantly impact yield. For instance, elevated temperatures (70°C) enhance reaction rates but may require purification via reversed-phase chromatography to isolate the product .

Q. How is structural characterization of this compound validated in academic research?

Structural confirmation relies on spectroscopic and chromatographic methods:

- NMR : and NMR (e.g., δ 9.71 ppm for NH protons, δ 181.60 ppm for thiourea carbons) .

- HRMS : Molecular ion peaks (e.g., m/z 328.1597 for related derivatives) and retention times via LC/MS .

- Elemental analysis : Confirmation of Cl content in the dihydrochloride salt .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

Critical properties include:

- Molecular weight : 240.13 g/mol (CHClN) .

- Solubility : High solubility in polar solvents (e.g., DMSO, water) due to ionic dihydrochloride form .

- Stability : Sensitive to extreme pH and temperature; storage at 2–8°C in airtight containers is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying experimental conditions?

Discrepancies in reactivity (e.g., unexpected byproducts or low yields) often arise from:

- Solvent effects : Polar aprotic solvents (e.g., THF) favor nucleophilic substitution, while protic solvents may deactivate intermediates .

- Catalyst selection : EDC/HOAt systems improve coupling efficiency compared to carbodiimides alone .

- Computational validation : Quantum chemical calculations (e.g., reaction path searches) can predict optimal conditions and identify side reactions .

Q. What methodologies are used to study its interactions with biological targets, such as enzymes or receptors?

Mechanistic studies employ:

- Receptor binding assays : Radioligand displacement experiments to measure affinity for targets like GPCRs or ion channels .

- Enzyme inhibition kinetics : Michaelis-Menten analysis using purified enzymes (e.g., phosphoglycerate dehydrogenase) to determine IC values .

- Molecular docking : Computational models (e.g., AutoDock) predict binding modes to triazole-piperazine scaffolds .

Q. How can crystallization challenges be addressed during purification?

Single-crystal X-ray diffraction requires optimized conditions:

- Anti-solvent diffusion : Use benzene or chloroform to induce slow crystallization from ethanol solutions .

- pH adjustment : Neutralize acidic solutions with sodium bicarbonate to free-base intermediates before recrystallization .

Q. What strategies mitigate stability issues during long-term storage or in vivo studies?

Q. How do computational tools enhance the design of derivatives with improved bioactivity?

- QSAR modeling : Correlate structural features (e.g., logP, TPSA) with activity data to prioritize synthetic targets .

- Reaction informatics : Machine learning algorithms analyze experimental datasets to predict optimal reaction pathways .

Methodological Notes

- Contradiction analysis : Cross-validate experimental results with computational predictions to identify outliers .

- Safety protocols : Use fume hoods, gloves, and eye protection due to skin/eye irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.